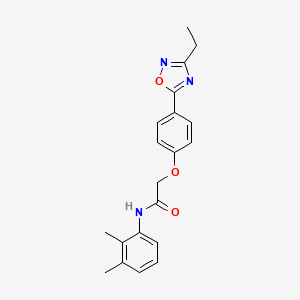
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide, also known as FPEA, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. FPEA is a member of the acrylamide family of compounds and has been shown to have potential as a tool in the study of various biological systems. In
科学研究应用
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas of research involves the study of the endocannabinoid system. (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can be useful in the study of the endocannabinoid system.
作用机制
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide increases endocannabinoid levels, leading to a variety of physiological effects.
Biochemical and Physiological Effects
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have analgesic and anti-inflammatory effects. It has also been shown to have potential as an anti-cancer agent, although more research is needed in this area.
实验室实验的优点和局限性
One of the main advantages of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide is its specificity for FAAH inhibition. Unlike other compounds that inhibit FAAH, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide does not affect other enzymes in the endocannabinoid system, making it a useful tool for studying the system. However, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has a relatively short half-life, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research involving (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the study of the effects of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide on other physiological systems, such as the immune system and the central nervous system. Additionally, more research is needed to determine the potential therapeutic applications of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide, particularly in the treatment of pain and inflammation.
合成方法
The synthesis of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide involves a series of steps that begin with the reaction of 4-fluorophenethylamine with 2-methoxyphenylacetic acid to form the intermediate product, 4-fluorophenethyl-2-methoxyphenylacetamide. This intermediate is then subjected to a Wittig reaction with triphenylphosphine and benzylideneacetone to yield (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide.
属性
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-5-3-2-4-15(17)8-11-18(21)20-13-12-14-6-9-16(19)10-7-14/h2-11H,12-13H2,1H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRHKTKZEPFRQZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

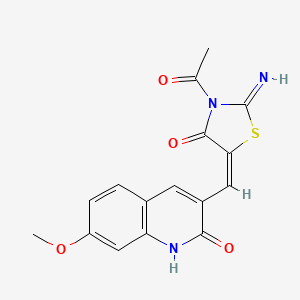
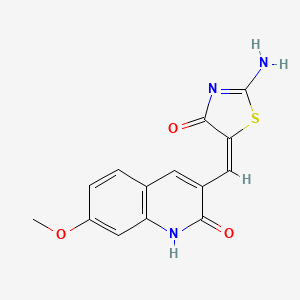
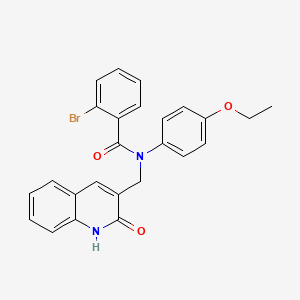


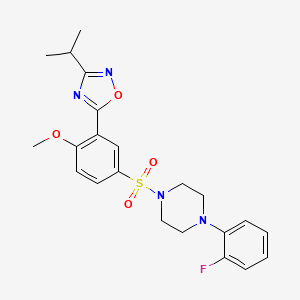
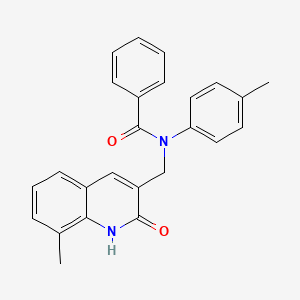
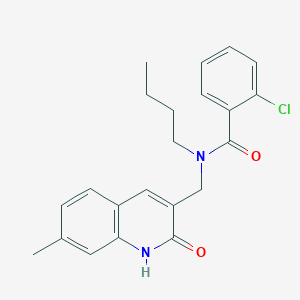
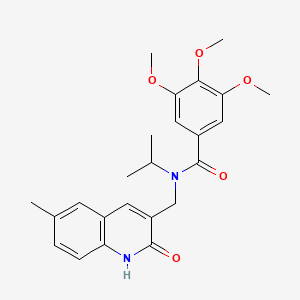
![N-[(2-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712327.png)
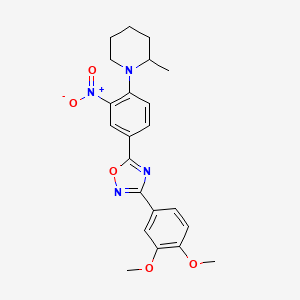
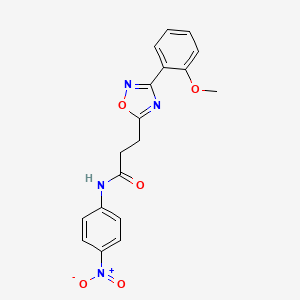
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7712341.png)
